3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Apoptosis Caspase-9 Apaf-1

3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1094502-97-2) is a synthetic, heterocyclic small molecule belonging to the 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid subclass. Its structure incorporates a 4,5-dihydroisoxazole ring substituted at the 3-position with a 4-bromo-2-fluorophenyl group and at the 5-position with a carboxylic acid moiety.

Molecular Formula C10H7BrFNO3
Molecular Weight 288.07 g/mol
CAS No. 1094502-97-2
Cat. No. B6353030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1094502-97-2
Molecular FormulaC10H7BrFNO3
Molecular Weight288.07 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=C(C=C(C=C2)Br)F)C(=O)O
InChIInChI=1S/C10H7BrFNO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)
InChIKeyFHJJJBGSBMTSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Procurement-Relevant Identity and Physicochemical Baseline


3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1094502-97-2) is a synthetic, heterocyclic small molecule belonging to the 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid subclass . Its structure incorporates a 4,5-dihydroisoxazole ring substituted at the 3-position with a 4-bromo-2-fluorophenyl group and at the 5-position with a carboxylic acid moiety. The compound has a molecular formula of C₁₀H₇BrFNO₃ and a molecular weight of 288.07 g/mol . It is commercially available as a research chemical from multiple suppliers, typically at ≥95% purity, and is classified with standard laboratory hazard warnings (H302, H315, H319, H335) .

Why Generic 3-Aryl-4,5-dihydroisoxazole-5-carboxylic Acid Substitution Fails: The Critical Role of Halogen Substitution Pattern


Generic interchange within the 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid class is not scientifically valid due to the profound impact of aryl substitution on target binding and biological activity. Public bioassay data reveal that seemingly minor modifications to the phenyl ring can alter functional activity by over two orders of magnitude. For example, the 4-fluoro analog (CAS 522615-28-7) exhibits an EC₅₀ of 1,450 nM against human Apaf-1, whereas the 2-chloro-6-fluoro analog is essentially inactive (EC₅₀ > 100,000 nM) [1][2]. The 4-bromo-2-fluoro substitution pattern present in CAS 1094502-97-2 combines a para-bromo substituent—capable of engaging in halogen bonding and providing a synthetic handle for cross-coupling—with an ortho-fluoro group that can modulate conformation, metabolic stability, and target recognition [3]. This unique dual-halogen arrangement is not replicated by mono-halogenated or differently substituted analogs, precluding simple functional equivalence.

Quantitative Differentiation Evidence for 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Versus Closest Analogs


Apaf-1/Caspase-9 Pathway Activity: Contrasting the 4-Bromo-2-fluoro Pattern with Mono-Halogenated Analogs

BindingDB data from a consistent Sanford-Burnham screening panel demonstrate that the 4-fluoro analog (without bromo) exhibits moderate inhibitory activity against human Apaf-1 with an EC₅₀ of 1,450 nM, whereas the 2-chloro-6-fluoro analog is completely inactive (EC₅₀ > 100,000 nM) [1][2]. The 3-bromophenyl analog (bromo at meta, no fluoro) is also inactive (EC₅₀ > 100,000 nM) [3]. The 4-bromo-2-fluoro substitution pattern in CAS 1094502-97-2 combines the para-substitution geometry associated with activity in the 4-fluoro analog with a bromine atom that can engage in halogen bonding, potentially enhancing target affinity beyond what either mono-halogenated congener achieves. No direct EC₅₀ data are publicly available for CAS 1094502-97-2 in this assay; the comparison is based on class-level structure-activity inference from immediate analogs tested under identical conditions.

Apoptosis Caspase-9 Apaf-1 Programmed Cell Death

Platelet GPIIb/IIIa Receptor Antagonism: Fluorophenyl-Isoxazoline Class Activity and the Potential Role of Bromine Substitution

Kauhanka et al. (2025) evaluated fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids for inhibition of platelet aggregation [1]. The methyl ester of 3-(3-fluorophenyl)-2-isoxazoline-5-carboxylic acid exhibited an IC₅₀ of 7.5 mmol/L, while the 2-fluorophenyl analog showed IC₅₀ = 12.5 mmol/L [1]. All tested compounds demonstrated the ability to suppress platelet aggregation in a concentration-dependent manner (1–25 mmol/L), acting through inhibition of GPIIb/IIIa receptor binding to fibrinogen [1]. The study did not test the 4-bromo-2-fluoro variant directly; however, the presence of an additional bromine atom in CAS 1094502-97-2 is expected to increase lipophilicity and potentially enhance receptor binding affinity—a hypothesis supported by the well-established role of halogen bonding in GPIIb/IIIa antagonist design within the broader isoxazoline class [2].

Antiplatelet Thrombosis GPIIb/IIIa Cardiovascular

Synthetic Versatility: Dual Reactive Handles Enable Divergent Derivatization Unavailable in Mono-Functional Analogs

CAS 1094502-97-2 possesses two chemically orthogonal reactive handles—a carboxylic acid at the 5-position and an aryl bromide at the 4-position of the phenyl ring—that are not simultaneously present in the closest commercial analogs. The 4-fluoro analog (CAS 522615-28-7) lacks the bromine required for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the 3-bromophenyl analog (BDBM89495) lacks the ortho-fluoro substituent that influences conformation and metabolic stability [1]. This dual functionality permits sequential diversification: the carboxylic acid can be converted to amides, esters, or reduced to alcohols, while the aryl bromide independently undergoes cross-coupling to introduce aryl, heteroaryl, amino, or other functionalities . The ortho-fluoro group additionally directs subsequent electrophilic aromatic substitution or metalation reactions with regiochemical control not achievable in non-fluorinated analogs.

Medicinal Chemistry Building Block Cross-Coupling Amide Bond Formation

Pharmacophore Discrimination: 3-Aryl-DHI vs. 3-Halo-DHI Covalent Inhibitor Scaffolds

The 3-bromo-4,5-dihydroisoxazole (3-halo-DHI) scaffold is a well-established covalent warhead for transglutaminase 2 (TG2) inhibition, as demonstrated by the J. Med. Chem. 2006 SAR study where the bromine atom is directly attached to the dihydroisoxazole ring [1]. CAS 1094502-97-2 is fundamentally distinct: it is a 3-aryl-DHI where the bromine is located on the pendant phenyl ring, not on the heterocycle itself. This structural difference abrogates the electrophilic reactivity required for covalent TG2 active-site modification, eliminating TG2 inhibitory activity and the associated off-target effects [1]. Conversely, the 3-aryl-DHI scaffold has been explored for non-covalent targets including GPIIb/IIIa, Apaf-1, and various kinases [2][3]. This pharmacophore-level discrimination is critical for target-based screening: procuring CAS 1094502-97-2 as a 'TG2 inhibitor building block' would be erroneous, while selecting it for platelet receptor or apoptosis pathway screening is mechanistically sound.

Transglutaminase 2 Covalent Inhibitor Pharmacophore Selectivity

Optimal Research and Procurement Application Scenarios for 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid


Apoptosis Pathway Chemical Probe Development

Based on the class-level inference that 4-substituted-3-aryl-dihydroisoxazole-5-carboxylic acids engage the Apaf-1/caspase-9 pathway with measurable potency (EC₅₀ = 1,450 nM for the 4-fluoro analog), CAS 1094502-97-2 is best deployed as a starting scaffold for designing next-generation apoptosis modulators [1]. The 4-bromo substituent provides a vector for introducing additional binding elements via cross-coupling, while the ortho-fluoro group may improve metabolic stability relative to non-fluorinated congeners. Researchers investigating programmed cell death in cancer, neurodegeneration, or ischemic injury models should prioritize this compound over mono-halogenated analogs that lack the dual functionalization capability [1].

Antiplatelet GPIIb/IIIa Antagonist Lead Optimization

The demonstrated antiplatelet activity of fluorophenyl-isoxazoline-5-carboxylic acids (IC₅₀ = 7.5–12.5 mmol/L for methyl esters) supports the use of CAS 1094502-97-2 as a core scaffold for developing novel GPIIb/IIIa receptor antagonists [2]. The carboxylic acid can be esterified or converted to carboxamide prodrugs to enhance membrane permeability, while the 4-bromo handle permits late-stage diversification to optimize receptor binding. Procurement by cardiovascular research groups and pharmaceutical development teams focused on antithrombotic therapies is scientifically justified [2].

Divergent Medicinal Chemistry Library Synthesis

CAS 1094502-97-2 is an ideal dual-handle building block for generating structurally diverse compound libraries in a minimal number of synthetic steps . The carboxylic acid can undergo amide coupling with a panel of amines to generate Library A, while the aryl bromide can simultaneously or sequentially undergo Suzuki coupling with a panel of boronic acids to generate Library B—enabling a matrix-based diversification strategy that exponentially expands chemical space from a single starting material. This application scenario is particularly relevant for hit-to-lead and lead optimization programs where rapid SAR exploration is critical .

Pharmacophore Validation Studies: 3-Aryl-DHI vs. 3-Halo-DHI Selectivity Profiling

For academic and industrial groups studying the target engagement profiles of dihydroisoxazole-containing compounds, CAS 1094502-97-2 serves as an essential control compound representing the 3-aryl-DHI pharmacophore class [3]. When screened alongside 3-halo-DHI covalent TG2 inhibitors, this compound enables the deconvolution of covalent vs. non-covalent target engagement and the identification of off-target activities associated with each pharmacophore subclass. This comparative profiling is critical for target identification campaigns and for establishing the selectivity windows of lead compounds derived from either scaffold [3].

Quote Request

Request a Quote for 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.